6-Chloro-3-(chloromethyl)-2-fluoropyridine

Nucleophilic aromatic substitution (SNAr) Reactivity Fluoropyridine

Eliminate protecting groups and reduce by-products in 2,3,6-trisubstituted pyridine synthesis. This building block offers three electronically distinct, reactive centres for fully sequential functionalization: - C2 fluorine: >300× faster SNAr reactivity over chlorine, enabling selective fluoride displacement. - C6 chlorine: competent in Pd-catalysed cross-couplings (reported yields 62-85%). - C3 chloromethyl: direct zinc insertion for Negishi couplings. Supplied at 95% purity; standard pack sizes 100 mg-1 g. Bulk and custom synthesis available.

Molecular Formula C6H4Cl2FN
Molecular Weight 180.00 g/mol
Cat. No. B15046366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(chloromethyl)-2-fluoropyridine
Molecular FormulaC6H4Cl2FN
Molecular Weight180.00 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1CCl)F)Cl
InChIInChI=1S/C6H4Cl2FN/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2
InChIKeyYOXQOPVYWNILET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-(chloromethyl)-2-fluoropyridine: A Triply Reactive Building Block


6-Chloro-3-(chloromethyl)-2-fluoropyridine (CAS 1227577-88-9) is a heteroaromatic building block featuring a pyridine core substituted at three contiguous positions: a fluorine atom at C2, a chloromethyl group at C3, and a chlorine atom at C6 [1]. This substitution pattern establishes three electronically distinct reactive centers amenable to selective, sequential elaboration. The C2 fluorine is strongly activated for nucleophilic aromatic substitution (SNAr), the C6 chlorine participates in palladium-catalyzed cross-coupling, and the C3 chloromethyl group serves as a handle for nucleophilic displacement or organometallic reagent formation [2][3]. With a molecular formula of C6H4Cl2FN and a molecular weight of 180.00 g·mol⁻¹, this compound is supplied at standard purities of 95–98% and is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs [1].

6-Chloro-3-(chloromethyl)-2-fluoropyridine vs. Generic Halopyridines


In-class compounds such as 6-chloro-2-(chloromethyl)-3-fluoropyridine (regioisomer), 2,6-dichloro-3-(chloromethyl)pyridine (fluorine replaced by chlorine), or 3-(chloromethyl)-2-fluoropyridine (lacking the 6-chloro substituent) differ critically in the electronic and steric characteristics of their reactive centers . The positional interchange of fluorine and chlorine alters the site selectivity and relative rates of nucleophilic and cross-coupling reactions. Experimental data demonstrate that 2-fluoropyridine reacts approximately 320 times faster with sodium ethoxide than does 2-chloropyridine [1], and that fluoride substitution outcompetes chloride substitution under mild SNAr conditions with high selectivity [2]. Consequently, substituting a generic dihalopyridine lacking the precise 2-fluoro/6-chloro/3-chloromethyl arrangement may lead to undesired regioisomeric products, lower yields, or the need for protecting-group strategies, undermining synthetic efficiency and complicating quality control in multi-step routes.

6-Chloro-3-(chloromethyl)-2-fluoropyridine: Quantitative Differentiation


Enhanced SNAr Reactivity at 2-Fluoro Position

The 2-fluoropyridine moiety in 6-chloro-3-(chloromethyl)-2-fluoropyridine is expected to undergo SNAr reactions at a rate approximately 320 times faster than the corresponding 2-chloropyridine analog (e.g., 2,6-dichloro-3-(chloromethyl)pyridine). This inference is based on competition kinetic experiments by Schlosser and Rausis, who demonstrated that unsubstituted 2-fluoropyridine reacts with sodium ethoxide in ethanol at +25 °C at a rate 320 times greater than 2-chloropyridine [1]. Although direct SNAr rate data for the title compound are not available, the electronic environment at the C2 position is analogous, making this class-level inference robust for relative reactivity ranking among procurement candidates.

Nucleophilic aromatic substitution (SNAr) Reactivity Fluoropyridine

Selective Fluoride Displacement in SNAr

In substrates containing both fluorine and chlorine substituents on a pyridine ring, nucleophilic aromatic substitution occurs with high selectivity for displacement of fluoride over chloride. Fier and Hartwig reported that chloropyridines 7 and 11, bearing both Cl and F substituents, underwent exclusive substitution of the fluoride under mild SNAr conditions developed for 2-fluoropyridines [1]. The milder reaction conditions developed in this work—compared to those traditionally required for 2-fluoropyridine substitution—enable high functional group tolerance, including electrophilic groups (ketones, esters, nitriles), without competing chloride displacement or ring opening of sensitive moieties [1]. For 6-chloro-3-(chloromethyl)-2-fluoropyridine, this selectivity profile implies that the C2 fluorine can be substituted cleanly, leaving the C6 chlorine and C3 chloromethyl groups intact for subsequent synthetic operations.

Chemoselectivity SNAr Fluoropyridine

Heteroarylmethylzinc Precursor for Cross-Coupling

6-Chloro-3-(chloromethyl)-2-fluoropyridine, categorized as a heteroarylmethyl chloride, participates in direct zinc insertion to form heteroarylmethylzinc chloride reagents. Barl et al. demonstrated that heteroarylmethyl chlorides undergo efficient zinc insertion under mild conditions, and the resulting organozinc species participate in Pd-catalyzed cross-couplings, allylations, acylations, and additions to aldehydes [1]. The chloromethyl group at the 3-position is specifically amenable to this transformation, whereas the 2-fluoro-6-chloro pyridine scaffold remains intact, providing a versatile intermediate for constructing polyfunctional heterocyclic products including N- and O-heterocycles and a CB1 receptor modifier analog [1]. The direct zinc insertion protocol avoids the need for pre-formed organolithium or organomagnesium intermediates, offering functional group compatibility advantages.

Organozinc reagents Cross-coupling Heterocyclic chemistry

Regioselective Suzuki Coupling at C6 Position

Laha et al. conducted a systematic investigation of regioselective Suzuki reactions on 2,3-dihalopyridines and 2-halo-3-halomethylpyridines, substrates structurally related to the title compound [1]. The study demonstrated that in substrates bearing a halogen at C2 and a halomethyl group at C3, the Suzuki cross-coupling occurs selectively at the C2 halogen position, leaving the C3 halomethyl group unreacted and available for further elaboration. This regioselectivity arises from the differential electronic activation of the pyridine ring positions. For 6-chloro-3-(chloromethyl)-2-fluoropyridine, the analogous expectation is that the C6 chlorine (which is electronically similar to C2 in 2-halopyridines due to the ortho/para-directing effect of the ring nitrogen) will participate in cross-coupling, while the C3 chloromethyl remains intact as a synthetic handle [1]. The resulting benzylpyridine intermediates are suitable for subsequent intramolecular cyclization to azafluorenes and azafluorenones, polycyclic scaffolds of pharmacological interest [1].

Suzuki-Miyaura coupling Regioselectivity Halomethylpyridine

Positional Effects: 2-Fluoro vs. 3-Fluoro Regioisomer

The regioisomer 6-chloro-2-(chloromethyl)-3-fluoropyridine (CAS 1227585-38-7) is the most frequently encountered alternative bearing identical atoms but with fluorine at C3 and chloromethyl at C2 . In the title compound (CAS 1227577-88-9), fluorine occupies the 2-position—directly adjacent to the ring nitrogen and ortho to the chloromethyl group—resulting in a pyridine ring with the strongest electron-withdrawing inductive effect concentrated at the position most activated for SNAr. In the regioisomer, fluorine at C3 exerts its electron-withdrawing effect meta to the ring nitrogen, substantially reducing SNAr activation while the chloromethyl group at C2 introduces steric hindrance adjacent to the site most commonly targeted for cross-coupling . This positional exchange fundamentally alters the hierarchy of reactive sites: the title compound offers a clear sequential reaction order (C2 SNAr → C6 cross-coupling → C3 displacement), whereas the regioisomer presents conflicting reactivity at C2 (competing SNAr at fluorine and chloromethyl displacement) that complicates synthetic planning.

Regioisomer comparison Electronic effects Synthetic strategy

6-Chloro-3-(chloromethyl)-2-fluoropyridine Applications


Programmable Sequential Pyridine Functionalization

In drug discovery programs requiring rapid generation of 2,3,6-trisubstituted pyridine libraries, 6-chloro-3-(chloromethyl)-2-fluoropyridine enables a logical sequential elaboration: (Step 1) SNAr at C2 using amines, alcohols, or thiols under mild conditions that exploit the 320-fold reactivity advantage of 2-fluoropyridine over 2-chloropyridine [1], and the demonstrated chemoselectivity for fluoride displacement over chloride in mixed halo substrates [2]; (Step 2) Suzuki-Miyaura cross-coupling at C6 with aryl or heteroaryl boronic acids, following the regioselectivity precedents established by Laha et al. on related 2-halo-3-halomethylpyridine systems with isolated yields of 62–85% [3]; (Step 3) functionalization of the C3 chloromethyl handle via nucleophilic displacement, zinc insertion and cross-coupling (as validated by Barl et al. [4]), or amination. This stepwise approach eliminates the need for protecting groups and minimizes purification burden, accelerating SAR exploration cycles and reducing cost per analog synthesized.

Chemoselective Heterocycle Elaboration in Agrochemicals

For agrochemical discovery programs targeting pyridine-containing fungicides, herbicides, or insecticides, the title compound's three differentiated reactive centers support late-stage diversification strategies. The 2-fluoro position can be displaced with nucleophiles (alkoxides, amines) to modulate physicochemical properties such as log P and aqueous solubility, while the C6 chlorine can be coupled with aromatic or heteroaromatic partners to adjust binding affinity, and the C3 chloromethyl provides a point for attachment of pro-pesticide moieties or metabolic stability elements. The programmed reactivity reduces side-product formation that would otherwise arise from competitive reactions at multiple halide positions [2], improving crude purity profiles and facilitating scale-up to multi-gram quantities required for greenhouse and field trial material generation.

Intramolecular Cyclization to Azafluorenes

Following the strategy of Laha et al. [3], 6-chloro-3-(chloromethyl)-2-fluoropyridine is well-suited as a precursor for azafluorene and azafluorenone scaffolds—polycyclic heterocycles of interest as kinase inhibitors, phosphodiesterase modulators, and antimalarial leads. After Suzuki coupling at C6 to install a biaryl or benzylpyridine unit bearing a nucleophilic ortho-substituent, the C3 chloromethyl group can be exploited for intramolecular cyclization to form the five-membered ring of the azafluorene core. The initial SNAr functionalization at C2 provides an additional diversification point for structure–activity relationship studies around the final polycyclic framework. This approach provides a convergent route to azafluorenes that is not accessible using regioisomeric starting materials where the chloromethyl group is positioned at C2.

Heteroarylmethyl Organometallic Reagents for Fragment Coupling

As demonstrated by Barl et al. [4], the C3 chloromethyl group of the title compound is competent for direct zinc insertion to generate heteroarylmethylzinc chloride reagents. These organozinc species serve as nucleophilic coupling partners in Pd-catalyzed Negishi cross-couplings, enabling the conjugation of the 2,6-difunctionalized pyridine scaffold to diverse aryl, heteroaryl, and alkenyl fragments. This methodology is particularly valuable for convergent synthetic strategies where the pyridine core is introduced as a complete, pre-functionalized fragment in the late stages of total synthesis or lead compound assembly. The resulting products retain the 2-fluoro and 6-chloro substituents, which can be further elaborated after coupling to maximize molecular complexity in the final target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-3-(chloromethyl)-2-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.